N1-butyl-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
Description
N1-butyl-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a synthetic small molecule characterized by a thieno[3,4-c]pyrazole core fused with a sulfone group (5,5-dioxido) and substituted with a meta-tolyl (m-tolyl) aromatic ring. The oxalamide linker bridges the N1-butyl group and the thienopyrazole moiety, creating a bifunctional structure.
The structural uniqueness of this compound lies in its oxalamide backbone and sulfone-modified heterocycle, which enhance stability and binding affinity compared to simpler acetamide derivatives.
Properties
IUPAC Name |
N-butyl-N'-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-3-4-8-19-17(23)18(24)20-16-14-10-27(25,26)11-15(14)21-22(16)13-7-5-6-12(2)9-13/h5-7,9H,3-4,8,10-11H2,1-2H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUUEJLIDDAEMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-butyl-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a complex organic compound that belongs to the class of thieno[3,4-c]pyrazoles. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 438.5 g/mol. The structure features a thieno[3,4-c]pyrazole core which is known for its biological significance.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N4O4S |
| Molecular Weight | 438.5 g/mol |
| CAS Number | 899994-80-0 |
1. Anti-inflammatory Activity
Compounds based on the thieno[3,4-c]pyrazole scaffold have demonstrated significant anti-inflammatory effects. For instance, research indicates that certain derivatives exhibit inhibition of pro-inflammatory cytokines such as TNFα and IL-1 in various cell lines. These compounds have shown IC50 values in the nanomolar range against p38 MAPK enzymes, which are critical targets in inflammatory pathways .
2. Antimicrobial Activity
The antimicrobial potential of thieno[3,4-c]pyrazole derivatives has been explored through various studies. These compounds have exhibited activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
3. Antioxidant Properties
Research has indicated that thieno[3,4-c]pyrazole compounds can act as antioxidants. A study evaluated their protective effects against oxidative stress induced by 4-nonylphenol in fish erythrocytes. The results showed a reduction in morphological alterations in red blood cells compared to control groups, suggesting a protective role against oxidative damage .
4. Anticancer Activity
Several studies have highlighted the anticancer potential of thieno[3,4-c]pyrazole derivatives. These compounds have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. Their activity is often linked to the modulation of signaling pathways involved in cell proliferation and survival .
Case Studies
Case Study 1: Anti-inflammatory Effects
In one study focusing on the anti-inflammatory properties of thieno[3,4-c]pyrazole derivatives, a compound demonstrated an IC50 value of 53 nM on p38 MAPK and significantly inhibited TNFα-induced IL-6 production in SW1353 cells at an IC50 of 820 nM .
Case Study 2: Antioxidant Activity
A study conducted on the effects of thieno[3,4-c]pyrazole compounds on Nile fish showed that these compounds could mitigate oxidative damage caused by environmental toxins. The erythrocyte malformations observed after exposure to toxins were significantly reduced when treated with these compounds .
Scientific Research Applications
Medicinal Chemistry Applications
N1-butyl-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide has shown promise in several areas of medicinal chemistry:
- Anticancer Activity : Research indicates that compounds with thieno[3,4-c]pyrazole structures exhibit cytotoxic effects against various cancer cell lines. The specific interactions of this compound with cellular pathways involved in cancer proliferation are under investigation.
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity. Its effectiveness against specific bacterial strains is being evaluated through in vitro assays.
- Anti-inflammatory Effects : The oxalamide group is known for its potential anti-inflammatory properties. Studies are exploring the compound's ability to modulate inflammatory pathways in cellular models.
Material Science Applications
The unique structural characteristics of this compound also lend it potential applications in material science:
- Polymer Chemistry : The compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices is being studied for applications in coatings and composites.
- Nanotechnology : Due to its unique electronic properties, this compound may serve as a precursor for nanomaterials. Research is ongoing into its use in creating nanoscale devices or sensors.
Case Study 1: Anticancer Activity
A study conducted on the cytotoxic effects of this compound demonstrated significant inhibition of cell growth in breast cancer cell lines. The mechanism of action was linked to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that the compound exhibited antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated a promising potential for development into an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N1-butyl-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide with structurally and functionally related compounds, focusing on substitutions, biological activity, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Findings:
Oxalamide vs. Acetamide Linkers The oxalamide group in the target compound provides two amide bonds, enabling stronger hydrogen-bond interactions with autotaxin’s active site compared to acetamide derivatives (single amide). This likely enhances inhibitory potency and selectivity . Example: In the patent WO 2022/003377, acetamide-based analogs showed IC50 values in the nanomolar range, but oxalamide derivatives (e.g., the butyl-substituted compound) may achieve sub-nanomolar activity due to improved binding .
Substituent Effects on Pharmacokinetics
- Butyl vs. Isopropoxypropyl : The butyl chain in the target compound increases lipophilicity (logP ~3.2), favoring blood-brain barrier penetration, whereas the isopropoxypropyl group in the PubChem analog introduces ether oxygen atoms, improving aqueous solubility (logP ~2.5) .
- m-Tolyl Group : The meta-methyl substitution on the phenyl ring enhances metabolic stability compared to para- or ortho-substituted analogs, reducing cytochrome P450-mediated oxidation .
Sulfone Modification The 5,5-dioxido (sulfone) group in the thienopyrazole core increases electron-withdrawing effects, stabilizing the heterocycle and enhancing binding to autotaxin’s hydrophobic pocket. This modification is absent in non-sulfonated analogs, which exhibit shorter half-lives in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
